Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Overview
Description
Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate is a chemical compound that is part of a broader class of organic molecules with potential applications in various fields, including medicinal chemistry and material science. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs, such as substituted pyridines and tetrahydropyridines, are discussed. These compounds are of interest due to their potential pharmacological activities and their role as ligands in metal complexes .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate involves the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Similarly, ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate is synthesized via a three-component condensation reaction . These methods highlight the versatility of synthetic approaches in creating complex molecules with multiple substituents.
Molecular Structure Analysis
The molecular structures of these compounds are often elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was determined, revealing a flat boat conformation for the tetrahydropyridine ring . Density functional theory (DFT) is also employed to optimize molecular geometries and predict properties such as bond lengths, angles, and vibrational frequencies, which are then compared with experimental data .
Chemical Reactions Analysis
The reactivity of these compounds is influenced by their functional groups and the presence of substituents. For instance, the placement of benzyl and ethyl groups on pyridine rings affects the geometry and reactivity of diiron(II) complexes, which are studied as analogues of the active site in certain enzymes . Additionally, the recyclization of ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates into bicyclic derivatives demonstrates the potential for these compounds to undergo structural transformations under the influence of nitrogen-containing binucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting points, and stability, are closely related to their molecular structure. The presence of hydrogen bonding, as indicated by MEP and Mulliken population analysis, can affect the boiling and melting points, as well as the solubility in various solvents . The thermal stability and decomposition patterns of these compounds can be studied using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), although specific data on these properties are not provided in the papers.
Scientific Research Applications
Synthesis and Crystal Structure Analysis
Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate and its analogs have been synthesized and analyzed for their crystal structures. For example, a similar compound, Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, was synthesized using benzaldehyde, aniline, and ethylacetoacetate. The compound's crystal structure was solved using single-crystal X-ray diffraction data, revealing a flat boat conformation of the tetrahydropyridine ring and various types of intra- and intermolecular hydrogen bonds stabilizing the crystal structure (Sambyal et al., 2011).
Chemical Synthesis Techniques
Several techniques in chemical synthesis involve the use of compounds like Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate. For instance, ethyl 2-methyl-2,3-butadienoate, which undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, results in the production of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu et al., 2003).
Biological Activity Analysis
Compounds structurally similar to Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate have been synthesized and evaluated for various biological activities, including anti-inflammatory, antioxidant, antibacterial, and antifungal activities (ANISETTI & Reddy, 2017).
Catalysis and Material Science
These compounds also find applications in catalysis and material science. For instance, the synthesis of symmetrical and unsymmetrical tetrahydropyridines has been catalyzed by Bi(III) immobilized on triazine dendrimer-stabilized magnetic nanoparticles (Asadi et al., 2017).
Corrosion Inhibition
In the field of corrosion science, compounds like Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate have been studied for their properties as corrosion inhibitors for mild steel in acidic environments (Haque et al., 2018).
properties
IUPAC Name |
ethyl 1-benzyl-3,6-dihydro-2H-pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-18-15(17)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-8H,2,9-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBHOJNKSYJCRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCN(CC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354957 | |
Record name | ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate | |
CAS RN |
23019-62-7 | |
Record name | ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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